N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide
Description
N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide is a complex organic compound with a unique structure that combines an imidazole ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-12(14-4-3-5-16(8-14)24-7-6-20-11-24)22-18(25)15-9-17-13(2)23-26-19(17)21-10-15/h3-12H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSQPVRCEXCGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=N2)C(=O)NC(C)C3=CC(=CC=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: Starting with a suitable phenyl precursor, the imidazole ring is introduced through a cyclization reaction.
Thiazole Ring Formation: The thiazole ring is synthesized via a cyclization reaction involving a thioamide and a halogenated precursor.
Pyridine Ring Construction: The pyridine ring is formed through a condensation reaction with appropriate reagents.
Final Coupling: The final step involves coupling the imidazole, thiazole, and pyridine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-imidazol-1-ylphenyl)ethyl]-3-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxamide: can be compared with other compounds that have similar structural motifs, such as:
Uniqueness
What sets this compound apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
